![molecular formula C50H52O4P2 B12513142 (11BS)-(2,2,2',2'-tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(bis(3,5-dimethylphenyl)phosphane)](/img/structure/B12513142.png)
(11BS)-(2,2,2',2'-tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(bis(3,5-dimethylphenyl)phosphane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(11BS)-(2,2,2’,2’-tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(bis(3,5-dimethylphenyl)phosphane) is a complex organic compound that features a unique structure with multiple aromatic rings and phosphane groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (11BS)-(2,2,2’,2’-tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(bis(3,5-dimethylphenyl)phosphane) typically involves multi-step organic reactions. A common approach might include:
Formation of the bibenzo[d][1,3]dioxole core: This can be achieved through a series of condensation reactions involving appropriate phenolic and aldehyde precursors.
Introduction of tetramethyl groups: Methylation reactions using reagents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Attachment of phosphane groups: This step may involve the reaction of the bibenzo core with bis(3,5-dimethylphenyl)phosphane under conditions that promote the formation of the desired phosphane linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
化学反応の分析
Types of Reactions
(11BS)-(2,2,2’,2’-tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(bis(3,5-dimethylphenyl)phosphane) can undergo various types of chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide (H2O2).
Substitution: Aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization of the compound.
Coordination: The phosphane groups can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), mild temperatures.
Substitution: Electrophilic reagents like halogens (Br2, Cl2), Lewis acids as catalysts.
Coordination: Transition metal salts (e.g., PdCl2, PtCl2), inert atmosphere (argon or nitrogen).
Major Products
Oxidation: Phosphine oxides.
Substitution: Halogenated derivatives.
Coordination: Metal-phosphane complexes.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations such as cross-coupling reactions.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: Potential use as a scaffold for designing new pharmaceuticals.
Biological Probes: Metal complexes of the compound can be used as probes for studying biological systems.
Industry
Polymerization Catalysts: Used in the production of polymers with specific properties.
Electronic Materials:
作用機序
The mechanism by which (11BS)-(2,2,2’,2’-tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(bis(3,5-dimethylphenyl)phosphane) exerts its effects depends on its application:
Catalysis: Acts as a ligand, stabilizing transition metal centers and facilitating the formation of reactive intermediates.
Biological Systems: Metal complexes may interact with specific biomolecules, altering their function or signaling pathways.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A common phosphane ligand used in catalysis.
Bis(diphenylphosphino)methane: Another bidentate ligand with applications in coordination chemistry.
Uniqueness
(11BS)-(2,2,2’,2’-tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(bis(3,5-dimethylphenyl)phosphane) is unique due to its specific structural features, such as the tetramethyl-bibenzo core and the bis(3,5-dimethylphenyl)phosphane groups, which confer distinct electronic and steric properties.
特性
分子式 |
C50H52O4P2 |
|---|---|
分子量 |
778.9 g/mol |
IUPAC名 |
[4-[5-bis(3,5-dimethylphenyl)phosphanyl-2,2-dimethyl-1,3-benzodioxol-4-yl]-2,2-dimethyl-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane |
InChI |
InChI=1S/C50H52O4P2/c1-29-17-30(2)22-37(21-29)55(38-23-31(3)18-32(4)24-38)43-15-13-41-47(53-49(9,10)51-41)45(43)46-44(16-14-42-48(46)54-50(11,12)52-42)56(39-25-33(5)19-34(6)26-39)40-27-35(7)20-36(8)28-40/h13-28H,1-12H3 |
InChIキー |
VDAONPCHIKMLFE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OC(O3)(C)C)C4=C(C=CC5=C4OC(O5)(C)C)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


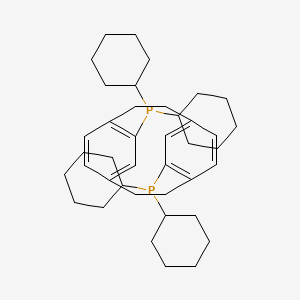
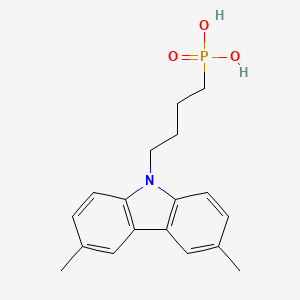

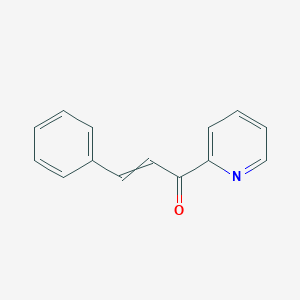
![3-(4-Chlorobenzyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12513093.png)
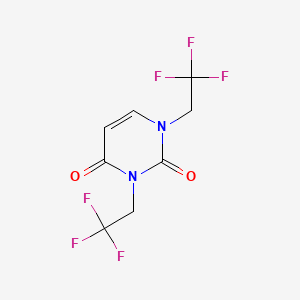
![3-[(3,4-dichlorophenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B12513111.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12513118.png)
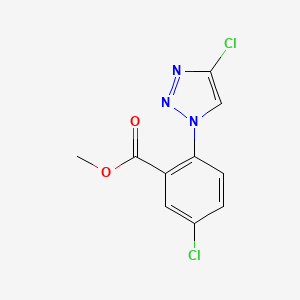
![(2S)-4-(2,3-dihydro-1H-inden-5-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12513126.png)
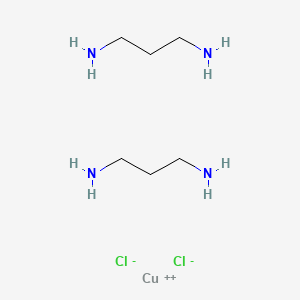
![Methyl 2-{[4-(2-acetyl-3-methoxy-3-oxoprop-1-en-1-yl)phenyl]methylidene}-3-oxobutanoate](/img/structure/B12513139.png)
![(3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacid](/img/structure/B12513145.png)
